Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(6-aminopyridazin-3-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-12-7(11)4-13-6-3-2-5(8)9-10-6/h2-3H,4H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHGAMSMRRUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736531 | |
| Record name | Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920276-08-0 | |
| Record name | Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate generally involves the following key steps:
Formation of the Aminopyridazine Intermediate : The starting material, typically a pyridazine derivative, is reacted with a suitable reagent to introduce the amino group at the desired position.
Sulfanylation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions involving thiol compounds.
Acetylation : The final step involves the acetylation of the amine to form the acetate ester.
Detailed Reaction Pathways
Synthesis from Pyridazine Derivatives
A common method for synthesizing this compound starts with 6-amino-3-pyridazinecarboxylic acid or its derivatives. The reaction can be summarized as follows:
Reagents :
- 6-Aminopyridazine derivative
- Thiol compound (e.g., thiophenol)
- Acetic anhydride or methyl acetate
- Acid catalyst (e.g., sulfuric acid)
-
- Dissolve the pyridazine derivative in a suitable solvent (e.g., methanol).
- Add thiol and acid catalyst, then heat under reflux conditions.
- After completion, cool the mixture and add acetic anhydride to acetylate the amine.
- Neutralize the reaction mixture and extract the product using ethyl acetate.
-
- The crude product can be purified by column chromatography or recrystallization.
- Typical yields range from 15% to 25%, depending on reaction conditions and purification efficiency.
Alternative Methods
Use of Carbodiimide Coupling Agents
Another effective method involves using carbodiimide coupling agents, which facilitate the formation of amide bonds between carboxylic acids and amines:
Reagents :
- 6-Aminopyridazine
- Methyl acetate
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Hydroxybenzotriazole (HOBt) as a coupling additive
-
- Dissolve the carboxylic acid in dichloromethane.
- Add DCC and HOBt to activate the carboxylic acid.
- Introduce the amine and stir at room temperature for several hours.
- After completion, filter off dicyclohexylurea byproduct and purify the product.
-
- Yields typically exceed 30% with proper optimization.
- Characterization can be performed using NMR spectroscopy and mass spectrometry.
Summary of Preparation Methods
| Method | Key Reagents | Typical Yield | Notes |
|---|---|---|---|
| Direct Acetylation | Pyridazine derivative, thiol | 15%-25% | Requires careful control of conditions |
| Carbodiimide Coupling | DCC, HOBt, methyl acetate | >30% | More efficient for amide formation |
Chemical Reactions Analysis
Types of Reactions
Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and cancer.
Neurodegenerative Disorders : Research indicates that compounds with similar structures can act as antagonists of muscarinic acetylcholine receptors, which are implicated in conditions like Parkinson's disease. Selective antagonism of these receptors may reduce adverse effects while enhancing therapeutic efficacy .
Cancer Treatment : The compound has shown promise as an inhibitor of pathways involved in tumor growth, particularly through its action on the PI3K/mTOR signaling pathway. This pathway is crucial in various cancers, including breast and renal cell carcinoma .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. Compounds with similar functional groups have demonstrated activity against a range of pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | |
| Candida albicans | 15.62 µg/mL | |
| Escherichia coli | 31.25 µg/mL |
These findings suggest that the presence of the sulfanyl group enhances the compound's interaction with microbial targets, leading to effective inhibition.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Substitution Patterns : Variations in substituents on the pyridazine ring significantly affect receptor binding and biological efficacy.
- Functional Group Influence : The presence of electron-withdrawing groups tends to enhance activity against various targets, including enzymes involved in cancer proliferation.
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated a series of pyridazine derivatives for their ability to inhibit tumor growth both in vitro and in vivo. Compounds featuring a sulfanyl moiety exhibited significantly higher cytotoxicity against breast cancer cell lines compared to those lacking this modification .
Case Study 2: Antimicrobial Screening
Research involving synthesized pyridazine derivatives revealed broad-spectrum antimicrobial activity among those containing both sulfanyl and benzamido groups. The study employed disk diffusion methods to assess efficacy against common pathogens, confirming the compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Amino vs. Sulfonamide Groups: The amino group in this compound may enhance solubility and hydrogen-bonding capacity compared to sulfonamide derivatives like compound 7a .
- Heterocycle Core : Pyridazine derivatives exhibit different electronic profiles compared to pyrimidine or pyrazole analogs, affecting π-π stacking and charge distribution .
Biological Activity
Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyridazine core, which has been linked to various biological activities. The compound's structure can be represented as follows:
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Fatty Acid-Binding Proteins (FABPs) : Research indicates that compounds similar to this compound may act as inhibitors of FABP4, a protein implicated in metabolic syndrome and insulin resistance. Inhibiting FABP4 can lead to improved metabolic profiles and reduced adiposity in animal models .
- PPAR Activation : Some studies suggest that derivatives of pyridazine compounds can modulate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which plays a crucial role in adipogenesis and glucose metabolism .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Adipogenic Activity : In a study conducted on 3T3-L1 cells, this compound exhibited significant stimulation of adipocyte differentiation when compared to standard PPAR-gamma agonists like rosiglitazone. This suggests its potential as a safer alternative for managing obesity-related conditions .
- Anticancer Potential : Another investigation focused on the anticancer properties of pyridazine derivatives, including this compound. Results showed that these compounds could inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
